calphostin C

PKC signaling subcellular localization kinase inhibitor pharmacology

Calphostin C is the definitive tool for dissecting compartment-specific PKC signaling. Unlike ATP-competitive inhibitors, it targets the C1 regulatory domain, delivering 25-fold preferential inhibition of cytosolic over membrane-associated PKC—a selectivity profile unattainable with staurosporine or bisindolylmaleimides. Its PKCδ>PKCγ isoform preference, concentration-dependent inhibition/activation switch, and dual PKC/PLD polypharmacology enable unique experimental designs. Select this compound when mechanistic precision in subcellular PKC analysis is non-negotiable.

Molecular Formula C44H38O14
Molecular Weight 790.8 g/mol
Cat. No. B8748586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalphostin C
Molecular FormulaC44H38O14
Molecular Weight790.8 g/mol
Structural Identifiers
SMILESCC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7
InChIInChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m1/s1
InChIKeyLSUTUUOITDQYNO-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDMF /dimethylformamide/ 1 mg/mL;  DMSO /dimethylsulfoxide/ 1 mg/mL;  ethanol 1 mg/mL

Calphostin C (UCN-1028C) as a Photo-Dependent, Regulatory Domain-Targeting PKC Inhibitor for Precision Signaling Studies


Calphostin C (UCN-1028C, PKF115-584) is a perylenequinone-class natural product isolated from the fungus Cladosporium cladosporioides that functions as a potent, photo-dependent inhibitor of protein kinase C (PKC) via covalent modification of the regulatory C1 domain [1]. It exhibits an IC₅₀ of 50 nM against PKC and displays >1,000-fold selectivity over cAMP-dependent protein kinase (PKA) and tyrosine-specific protein kinases . Unlike ATP-competitive PKC inhibitors, calphostin C competes with diacylglycerol and phorbol esters for binding to the regulatory domain, a mechanistic distinction that confers unique pharmacological properties [2]. The compound also demonstrates concentration-dependent functional duality: PKC inhibition at low concentrations (<200 nM) and light-dependent PKC activation via singlet oxygen generation at high concentrations (>2 μM) [3].

Why Calphostin C Cannot Be Simply Replaced by Staurosporine, Bisindolylmaleimides, or Other PKC Inhibitors in Experimental Protocols


Generic substitution among PKC inhibitors is precluded by fundamental mechanistic and selectivity divergences that produce quantitatively distinct biological outcomes. Calphostin C targets the regulatory C1 domain through light-dependent covalent modification, whereas staurosporine, UCN-01, and bisindolylmaleimides (e.g., GF 109203X) compete with ATP at the catalytic domain [1]. This mechanistic dichotomy translates into opposite subcellular PKC inhibition preferences: calphostin C inhibits cytosolic PKC 25-fold more potently than membrane-derived PKC (IC₅₀ ratio = 0.04), while staurosporine exhibits the reverse preference (IC₅₀ ratio = 12.3) [2]. Furthermore, calphostin C demonstrates isoform selectivity distinct from chelerythrine—superior inhibition of novel PKCδ versus classical PKCγ [3]—and possesses off-target activity against phospholipase D (PLD1/2, IC₅₀ ≈100 nM) that is absent in ATP-competitive inhibitors [4]. These cumulative differences in target engagement, subcellular localization effects, and polypharmacology render simple interchange scientifically invalid.

Quantitative Comparative Evidence for Calphostin C Differentiation Versus PKC Inhibitor Alternatives


Opposing Subcellular PKC Inhibition Preferences: Calphostin C vs. Staurosporine

In a direct head-to-head comparison of nine kinase inhibitors using PKC derived from MCF-7 breast carcinoma cell fractions, calphostin C inhibited cytosolic PKC 25-fold more potently than membrane-derived PKC (IC₅₀ ratio cytosolic/membrane = 0.04), whereas staurosporine exhibited the opposite preference, inhibiting membrane-derived PKC 12.3-fold more potently than cytosolic PKC (IC₅₀ ratio = 12.3) [1]. GF 109203X showed no discrimination (ratio ≈1).

PKC signaling subcellular localization kinase inhibitor pharmacology breast cancer

Divergent PKC Isoform Inhibition Efficiencies: Calphostin C vs. Chelerythrine

In an in vivo model evaluating isoform-specific PKC inhibition, calphostin C demonstrated greater efficiency in inhibiting novel PKCδ compared to chelerythrine chloride, whereas chelerythrine was more efficient against classical PKCγ [1]. This inverse isoform preference pattern was previously unreported and highlights distinct selectivity profiles.

PKC isoform selectivity PKCδ PKCγ signal transduction

Photodynamic Therapeutic Window: Low-Dose Inhibition vs. High-Dose Light-Dependent Activation

Calphostin C exhibits concentration-dependent functional duality not observed with ATP-competitive PKC inhibitors: at low concentrations (<200 nM) it inhibits phorbol ester-induced PKC translocation and GPCR-mediated PKC activation, whereas at high concentrations (>2 μM) it activates PKC via light-dependent generation of singlet oxygen that mobilizes ER calcium and triggers PKCα translocation [1]. Staurosporine and bisindolylmaleimides lack this light-dependent bimodal behavior.

photodynamic therapy PKC activation singlet oxygen cancer therapeutics

Off-Target Phospholipase D Inhibition: A PKC-Independent Activity Unique to Calphostin C

Calphostin C potently inhibits phospholipase D (PLD) isoenzymes PLD1 and PLD2 with an IC₅₀ of approximately 100 nM in vitro, an activity independent of PKC inhibition [1]. This effect is not shared by ATP-competitive PKC inhibitors such as bisindolylmaleimide (BIM), which inhibits PKC via catalytic domain competition but does not directly inhibit PLD [2].

phospholipase D off-target effects PKC-independent enzymology

Differential Cytotoxicity in Glioma Cells: Calphostin C vs. Photofrin and 5-ALA

In a comparative study of three photosensitizers against malignant glioma cells, calphostin C was least effective in reducing adhesion molecule expression compared to Photofrin and 5-aminolevulinic acid (5-ALA), whereas Photofrin was most superior in inhibiting cell invasion [1]. Calphostin C exhibited light-dependent inhibition of glioma cell proliferation with IC₅₀ ≈ 40–60 nM [2].

glioma photodynamic therapy photosensitizer comparison cancer

Selective Nuclear Lamin B1 Destruction: A Photodynamic Mechanism Not Shared by Other PKC Inhibitors

Photoexcited calphostin C selectively oxidizes and destroys nuclear lamin B1 within 60 minutes of treatment in polyomavirus-transformed rat fibroblasts and human cervical carcinoma cells, while lamins A/C and emerin remain intact [1]. This selective nuclear lamina disruption occurs before caspase activation and is not observed with calphostin C in the dark, nor is it a reported activity of other PKC inhibitors.

nuclear lamina lamin B1 photodynamic therapy apoptosis

Optimal Research and Industrial Applications for Calphostin C Based on Quantitative Differentiation Evidence


Compartment-Specific PKC Signaling Studies Requiring Preferential Cytosolic PKC Inhibition

Calphostin C is uniquely suited for experiments requiring selective inhibition of cytosolic PKC pools without equivalent suppression of membrane-associated PKC. As demonstrated by Budworth and Gescher (1995), calphostin C inhibits cytosolic PKC 25-fold more potently than membrane-derived PKC (IC₅₀ ratio = 0.04), whereas staurosporine exhibits the opposite preference (ratio = 12.3) [1]. This property makes calphostin C the inhibitor of choice for dissecting compartment-specific PKC signaling pathways, particularly in breast cancer models (MCF-7 cells) where differential subcellular PKC activity regulates proliferation and apoptosis.

Novel PKCδ-Selective Inhibition in Apoptosis and Inflammation Research

For investigations requiring preferential inhibition of novel PKCδ over classical PKCγ, calphostin C offers a distinct selectivity advantage compared to chelerythrine. Keenan et al. (1997) demonstrated that calphostin C is a more efficient inhibitor of PKCδ, whereas chelerythrine preferentially inhibits PKCγ [2]. This isoform preference is critical for studies examining PKCδ-specific roles in apoptosis, oxidative stress responses, and inflammatory signaling, where off-target classical PKC inhibition would confound interpretation.

Light-Controlled Bimodal PKC Modulation in Photopharmacology and Optogenetics-Compatible Assays

Calphostin C's concentration-dependent functional switch—PKC inhibition at <200 nM versus light-dependent PKC activation at >2 μM via singlet oxygen generation—enables unique experimental designs requiring conditional control of PKC activity [3]. This bimodal behavior allows calphostin C to serve as both a traditional inhibitor and a light-triggered activator within the same experimental system, a capability absent in ATP-competitive PKC inhibitors. Applications include photodynamic therapy research, spatiotemporal control of PKC signaling, and studies of endoplasmic reticulum stress responses triggered by singlet oxygen-mediated calcium mobilization.

Dual PKC/PLD Inhibition for Investigating Cross-Talk Between Lipid Signaling Pathways

Calphostin C's potent inhibition of both PKC (IC₅₀ = 50 nM) and phospholipase D1/2 (IC₅₀ ≈ 100 nM) positions it as a valuable tool for studies examining cross-talk between diacylglycerol-regulated PKC signaling and phosphatidic acid-generating PLD pathways [4]. Unlike bisindolylmaleimides, which inhibit PKC without directly affecting PLD, calphostin C can simultaneously suppress both lipid signaling enzymes, enabling researchers to probe integrated cellular responses and identify PKC-independent PLD contributions to phenotypes. Alternatively, this polypharmacology must be carefully controlled when attributing effects solely to PKC inhibition.

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